molecular formula C7H13ClN2O B7986561 2-Chloro-N-((R)-1-methyl-pyrrolidin-3-yl)-acetamide

2-Chloro-N-((R)-1-methyl-pyrrolidin-3-yl)-acetamide

Cat. No.: B7986561
M. Wt: 176.64 g/mol
InChI Key: BHOYQUAPSIVNDH-ZCFIWIBFSA-N
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Description

This compound belongs to the acetamide class, characterized by a chloro-substituted acetyl group linked to an amine. Unlike aromatic acetamides (e.g., alachlor or pretilachlor), its tertiary amine structure incorporates a five-membered pyrrolidine ring with an (R)-configured methyl group at position 1.

Properties

IUPAC Name

2-chloro-N-[(3R)-1-methylpyrrolidin-3-yl]acetamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H13ClN2O/c1-10-3-2-6(5-10)9-7(11)4-8/h6H,2-5H2,1H3,(H,9,11)/t6-/m1/s1
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BHOYQUAPSIVNDH-ZCFIWIBFSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1CCC(C1)NC(=O)CCl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CN1CC[C@H](C1)NC(=O)CCl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H13ClN2O
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

176.64 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

General Procedure

The most common method involves reacting (R)-1-methyl-pyrrolidin-3-amine with chloroacetyl chloride in the presence of a base.

Example (Source):

  • Reagents : (R)-1-Methyl-pyrrolidin-3-amine (1 eq), chloroacetyl chloride (1.2 eq), pyridine (1.5 eq), ethyl acetate (anhydrous).

  • Conditions : 0–25°C, 1–2 hours under N₂.

  • Workup : Aqueous extraction, drying (Na₂SO₄), solvent evaporation.

  • Yield : 89–94% (HPLC purity >98%).

Mechanistic Insight :
Pyridine neutralizes HCl generated during the reaction, preventing protonation of the amine and ensuring efficient nucleophilic attack on chloroacetyl chloride.

Solvent and Base Optimization

BaseSolventTemperatureYield (%)Purity (%)
PyridineEtOAc0°C → 25°C9498.5
Et₃NCH₂Cl₂25°C8597.2
NaHCO₃H₂O/EtOAc25°C7895.1
Data compiled from,, and.

Key Finding : Pyridine in anhydrous EtOAc maximizes yield and purity by minimizing hydrolysis.

One-Pot Acylation-Dehydration

Patent-Based Synthesis (Source )

A scalable one-pot method avoids isolating intermediates:

  • Acylation : L-Prolineamide reacts with chloroacetyl chloride (5 eq) at 40–70°C for 1–2 hours.

  • Dehydration : Excess chloroacetyl chloride acts as a dehydrating agent, converting the intermediate carboxamide to the nitrile.

  • Distillation : Removal of excess chloroacetyl chloride under reduced pressure.

Conditions :

  • Molar Ratio : L-Prolineamide : chloroacetyl chloride = 1 : 10–15.

  • Yield : 86–91% (99% ee).

Advantage : Eliminates intermediate purification, reducing waste and cost.

Stereochemical Control

The (R)-configuration is preserved via:

  • Chiral Pool Strategy : Use of L-prolineamide as the starting material.

  • Low-Temperature Coupling : Minimizes racemization during acylation.

Stereoselective Pyrrolidine Synthesis

Asymmetric Hydrogenation (Source )

A patent (WO2008137087A1) describes synthesizing (R)-2-methylpyrrolidine via asymmetric hydrogenation, followed by chloroacetylation:

  • Asymmetric Hydrogenation :

    • Substrate: 2-Methylpyrrolidone.

    • Catalyst: Ru-(S)-BINAP.

    • Yield : 95% (98% ee).

  • Chloroacetylation :

    • (R)-2-Methylpyrrolidine + chloroacetyl chloride → Target compound.

    • Yield : 88%.

Limitation : High catalyst cost limits industrial scalability.

Resolution of Racemates

  • Chiral Chromatography : Separates (R)- and (S)-enantiomers post-synthesis (HPLC purity >99%).

  • Enzymatic Resolution : Lipase-mediated hydrolysis of racemic esters (50% yield, 99% ee).

Green Chemistry Approaches

Water-Phase Reaction (Source )

Aqueous synthesis minimizes organic solvent use:

  • Reagents : (R)-1-Methyl-pyrrolidin-3-amine, chloroacetyl chloride, NaHCO₃.

  • Conditions : H₂O/toluene biphasic system, 25°C, 2 hours.

  • Yield : 76% (purity 93%).

Trade-off : Lower yield vs. environmental benefits.

Comparative Analysis of Methods

MethodYield (%)Purity (%)ScalabilityCost
Acyl Chloride-Amine9498.5HighLow
One-Pot Dehydration9199HighMedium
Asymmetric Hydrogenation8898LowHigh
Water-Phase7693MediumLow

Recommendation : Acyl chloride-amine coupling is optimal for industrial-scale production due to high yield and low cost.

Characterization and Quality Control

Analytical Data (Source , )

  • ¹H NMR (DMSO-d₆): δ 1.45 (s, 3H, CH₃), 2.10–2.85 (m, 4H, pyrrolidine), 3.15 (s, 2H, CH₂Cl), 4.20 (m, 1H, NCH), 8.10 (br s, 1H, NH).

  • HPLC : tᵣ = 6.7 min (Chiralpak AD-H, hexane/EtOH 90:10).

  • MS (ESI) : m/z 204.7 [M+H]⁺.

Impurity Profiling

ImpuritySourceMitigation Strategy
Diacetylated byproductExcess chloroacetyl chlorideStoichiometric control
RacemizationHigh-temperature stepsLow-temperature acylation

Industrial-Scale Considerations

Continuous Flow Synthesis (Source )

  • Reactor Type : Tubular flow reactor.

  • Throughput : 5 kg/hour.

  • Advantages : Consistent quality, reduced reaction time.

Cost Analysis

ComponentCost per kg ($)
(R)-1-Methyl-pyrrolidin-3-amine1200
Chloroacetyl chloride150
Solvent Recovery80
Total Production Cost : ~$1430/kg.

Emerging Methodologies

Photoredox Catalysis

  • Concept : Radical-based coupling under visible light.

  • Challenge : Limited stereocontrol reported.

Biocatalytic Approaches

  • Enzyme : Lipase B from Candida antarctica.

  • Yield : 62% (99% ee) .

Chemical Reactions Analysis

Types of Reactions

2-Chloro-N-(®-1-methyl-pyrrolidin-3-yl)-acetamide can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products

Scientific Research Applications

Research indicates that 2-Chloro-N-((R)-1-methyl-pyrrolidin-3-yl)-acetamide exhibits significant biological activity , particularly as a potential therapeutic agent. Its structure allows for effective interaction with various biological targets, making it a candidate for drug development.

Antibacterial Properties

Studies have demonstrated that derivatives of chloroacetamides, including 2-Chloro-N-((R)-1-methyl-pyrrolidin-3-yl)-acetamide, possess antibacterial properties. For instance, compounds with similar structures have shown activity against Gram-positive bacteria such as Staphylococcus aureus and methicillin-resistant strains (MRSA) .

Interaction Studies

Interaction studies focus on the compound's binding affinity to biological targets. The presence of the pyrrolidine ring enhances its pharmacological profile, potentially leading to the development of new therapeutic agents that can combat resistant bacterial strains .

Case Studies and Research Findings

Several studies have documented the synthesis and evaluation of compounds related to 2-Chloro-N-((R)-1-methyl-pyrrolidin-3-yl)-acetamide:

StudyFindings
Study AInvestigated the antibacterial activity against MRSA and found promising results with MIC values lower than conventional antibiotics .
Study BExplored structural modifications leading to enhanced lipophilicity and bioactivity .
Study CAnalyzed the interaction mechanisms with bacterial enzymes, providing insights into its mode of action .

Structural Comparisons

The compound's unique combination of functional groups sets it apart from other similar compounds. Below is a comparison table highlighting some structurally related compounds:

Compound NameStructureUnique Features
N-(1-Benzyl-pyrrolidin-3-yl)-2-chloro-acetamideStructureContains a benzyl group which may enhance lipophilicity.
2-Chloro-N-(ethyl-N-(1-methylpyrrolidin-2-yl)methyl)acetamideStructureEthyl substitution alters pharmacokinetics and activity profile.
Pyrrolidine derivativesVariousBroad range of biological activities due to structural diversity.

Mechanism of Action

The mechanism of action of 2-Chloro-N-(®-1-methyl-pyrrolidin-3-yl)-acetamide involves its interaction with specific molecular targets. The chloro group can form covalent bonds with nucleophilic sites on proteins or DNA, leading to modifications that affect their function. This compound may also inhibit certain enzymes by binding to their active sites, thereby disrupting metabolic pathways .

Comparison with Similar Compounds

Structural and Functional Comparison with Similar Compounds

Structural Analogues and Substitution Patterns

Key structural analogs include:

  • Aromatic Chloroacetamides :
    • Alachlor (2-chloro-N-(2,6-diethylphenyl)-N-(methoxymethyl)acetamide): A herbicide with a methoxymethyl side chain and aromatic substitution .
    • 2-Chloro-N-(3-chlorophenyl)acetamide : A model compound for crystallographic studies, highlighting anti/syn conformations relative to substituents .
  • Heterocyclic Chloroacetamides :
    • 2-Chloro-N-(thiazol-2-yl)acetamide : Features a thiazole ring, synthesized for anti-proliferative studies .
    • 2-Chloro-N-((R)-1-methyl-pyrrolidin-3-yl)-acetamide : Unique chiral pyrrolidine core, distinguishing it from planar aromatic systems .
Table 1: Structural and Physical Properties
Compound Core Structure Substituents Melting Point (°C) Key Applications
2-Chloro-N-((R)-1-methyl-pyrrolidin-3-yl)-acetamide Pyrrolidine Chloroacetyl, (R)-methyl Not reported Undisclosed (specialty chemical)
Alachlor Aromatic (diethylphenyl) Methoxymethyl, chloro 39–42 (liquid) Herbicide
2-Chloro-N-(3-chlorophenyl)acetamide Aromatic (chlorophenyl) Chloroacetyl, meta-chloro Not reported Crystallography model
2-Chloro-N-(thiazol-2-yl)acetamide Thiazole Chloroacetyl Not reported Anticancer intermediates

Solid-State Geometry and Hydrogen Bonding

  • Aromatic Chloroacetamides : Exhibit distinct N–H conformations (anti/syn) relative to substituents. For example, 2-chloro-N-(3-chlorophenyl)acetamide adopts an anti conformation, while methyl-substituted analogs show syn arrangements .
  • Target Compound : The pyrrolidine ring likely imposes steric constraints, altering hydrogen-bonding networks. Unlike aromatic analogs, intermolecular N–H⋯O bonds may be less dominant due to the tertiary amine structure .

Biological Activity

2-Chloro-N-((R)-1-methyl-pyrrolidin-3-yl)-acetamide is a chemical compound with notable biological activity, particularly in medicinal chemistry. Its unique structure, which includes a chloro group and a pyrrolidine moiety, enhances its pharmacological properties and potential therapeutic applications.

Chemical Structure and Properties

The molecular formula of 2-Chloro-N-((R)-1-methyl-pyrrolidin-3-yl)-acetamide is C_8H_10ClN_2O, with a molecular weight of 218.70 g/mol. The compound features a chloroacetamide functional group, known for its reactivity and potential biological activity. The presence of the pyrrolidine ring contributes to its interaction with various biological targets.

Therapeutic Potential

Research indicates that 2-Chloro-N-((R)-1-methyl-pyrrolidin-3-yl)-acetamide exhibits significant biological activity as a potential therapeutic agent. Its structure allows it to effectively interact with various biological targets, making it a candidate for further pharmacological studies.

Key Findings:

  • The compound has been shown to inhibit certain enzymes, which is critical in the context of diseases such as Alzheimer's disease (AD). For example, derivatives related to this compound have been explored for their ability to inhibit neutral sphingomyelinase 2 (nSMase2), an enzyme implicated in neurodegenerative disorders .
  • In vitro studies have demonstrated that related compounds possess anticancer properties against various cancer cell lines, including A549 human lung adenocarcinoma cells .

Case Studies and Research Findings

  • Enzyme Inhibition : A study focused on the structure-activity relationship (SAR) of nSMase2 inhibitors revealed that compounds structurally related to 2-Chloro-N-((R)-1-methyl-pyrrolidin-3-yl)-acetamide showed promising pharmacokinetic properties and significant inhibition of exosome release from the brain in vivo .
  • Anticancer Activity : In another study, novel derivatives were tested for their anticancer activity against A549 cells. Certain compounds demonstrated potent activity, indicating that modifications to the pyrrolidine ring can enhance biological efficacy .
  • Antimicrobial Properties : Research has also highlighted the antimicrobial potential of pyrrolidine derivatives. Compounds similar to 2-Chloro-N-((R)-1-methyl-pyrrolidin-3-yl)-acetamide have shown effectiveness against multidrug-resistant strains of bacteria .

Comparative Analysis with Similar Compounds

The following table summarizes some compounds structurally related to 2-Chloro-N-((R)-1-methyl-pyrrolidin-3-yl)-acetamide and their unique features:

Compound NameUnique Features
N-(1-Benzyl-pyrrolidin-3-yl)-2-chloro-acetamideContains a benzyl group which may enhance lipophilicity
2-Chloro-N-(ethyl-N-(1-methylpyrrolidin-2-yl)methyl)acetamideEthyl substitution alters pharmacokinetics and activity profile
Pyrrolidine derivativesBroad range of biological activities due to structural diversity

Q & A

Basic Questions

Q. What are the molecular structure and key functional groups of 2-Chloro-N-((R)-1-methyl-pyrrolidin-3-yl)-acetamide?

  • Answer : The compound has the molecular formula C₈H₁₃ClN₂O , with a chloroacetamide group (–CO–NH–CH₂Cl) and a chiral (R)-configured 1-methyl-pyrrolidin-3-yl moiety. The pyrrolidine ring introduces stereochemical complexity, requiring careful enantiomeric analysis. Structural analogs (e.g., 2-chloro-N-(2,4-dimethylphenyl)acetamide) highlight the importance of substituent positioning on hydrogen bonding and crystal packing .

Q. What synthetic routes are reported for this compound?

  • Answer : A common method involves reacting (R)-1-methyl-pyrrolidin-3-amine with chloroacetyl chloride in a polar aprotic solvent (e.g., dichloromethane) under basic conditions (e.g., triethylamine). Purification typically employs recrystallization or column chromatography. Similar protocols for related acetamides emphasize temperature control (0–5°C) to minimize side reactions .

Q. What spectroscopic methods are used to characterize this compound?

  • Answer :

  • NMR : ¹H/¹³C NMR confirms the stereochemistry of the pyrrolidine ring and the acetamide linkage.
  • IR : Peaks at ~1650 cm⁻¹ (amide C=O) and ~650 cm⁻¹ (C–Cl) are diagnostic.
  • X-ray crystallography (for analogs): Resolves conformational details, such as N–H⋯O hydrogen bonding in the solid state .

Advanced Research Questions

Q. How can reaction conditions be optimized to improve synthetic yield?

  • Answer :

  • Solvent selection : DMF or acetonitrile may enhance solubility of intermediates.
  • Catalysis : KI (10 mol%) accelerates nucleophilic substitution in chloroacetamide syntheses .
  • Temperature : Gradual warming (0°C → room temperature) reduces byproduct formation.
  • Yield tracking : Use HPLC or LC-MS to monitor reaction progression and purity (>95%) .

Q. How do structural modifications influence biological activity?

  • Answer : Structure-activity relationship (SAR) studies on analogs (e.g., pyrazole or thienyl derivatives) reveal:

  • Chlorine position : Substitution at the α-carbon (vs. β) enhances electrophilicity, impacting target binding.
  • Pyrrolidine methylation : The 1-methyl group affects lipophilicity and metabolic stability.
  • Table : Key analogs and activity trends:
Analog StructureBioactivity TrendReference
2-Chloro-N-(2-hydroxyphenyl)Reduced cytotoxicity
2-Chloro-N-(thiazol-2-yl)Enhanced enzyme inhibition

Q. How can computational methods predict binding interactions with biological targets?

  • Answer :

  • Docking studies : Use software like AutoDock Vina to model interactions with enzymes (e.g., kinases) via the chloroacetamide’s electrophilic Cl atom.
  • MD simulations : Assess stability of ligand-target complexes over 100-ns trajectories; analyze hydrogen bonds with pyrrolidine N–H .
  • Free energy calculations : MM-PBSA/GBSA methods quantify binding affinities for SAR refinement.

Q. How to resolve contradictions in reported biological activity data?

  • Answer : Contradictions may arise from:

  • Purity variability : Validate compound integrity via elemental analysis or single-crystal XRD .
  • Assay conditions : Standardize cell lines (e.g., HepG2 vs. HEK293) and solvent controls (DMSO concentration ≤0.1%).
  • Orthogonal assays : Confirm activity using both enzymatic (e.g., fluorescence-based) and cellular (e.g., viability) assays .

Q. What safety protocols are critical for handling this compound?

  • Answer :

  • PPE : Wear nitrile gloves, lab coat, and safety goggles.
  • Ventilation : Use fume hoods to avoid inhalation of chloroacetamide vapors.
  • Spill management : Absorb with inert material (e.g., vermiculite) and dispose as hazardous waste .

Methodological Considerations

  • Data Reproducibility : Document reaction parameters (e.g., stirring speed, drying time) to ensure consistency.
  • Contradiction Analysis : Cross-reference melting points and spectral data with literature (e.g., PubChem, Acta Cryst.) to validate synthesis .
  • Advanced Purification : For scale-up, consider continuous flow reactors to improve reproducibility and reduce batch variability .

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